2-methylpentane-2,4-diol is a glycol in which the two hydroxy groups are at positions 2 and 4 of 2-methylpentane (isopentane).
Hexylene glycol is a natural product found in Nicotiana tabacum with data available.
C6H14O2
(CH3)2COHCH2CHOHCH3
Hexylene glycol
CAS No.: 107-41-5
Cat. No.: VC0001673
Molecular Formula: C6H14O2
C6H14O2
(CH3)2COHCH2CHOHCH3
Molecular Weight: 118.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 107-41-5 |
---|---|
Molecular Formula | C6H14O2 C6H14O2 (CH3)2COHCH2CHOHCH3 |
Molecular Weight | 118.17 g/mol |
IUPAC Name | 2-methylpentane-2,4-diol |
Standard InChI | InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3 |
Standard InChI Key | SVTBMSDMJJWYQN-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H](CC(C)(C)O)O |
SMILES | CC(CC(C)(C)O)O |
Canonical SMILES | CC(CC(C)(C)O)O |
Boiling Point | 387 °F at 760 mmHg (USCG, 1999) 198 °C at 760 mm Hg 198 °C 388 °F |
Colorform | Liquid Colorless liquid |
Flash Point | 200 °F (USCG, 1999) 93 °C, closed cup 93 degree C (closed cup) 205 °F (96 °C) (Open cup) 96 °C o.c. 209 °F |
Melting Point | -58 °F (USCG, 1999) Freezing point = -50 °C (glass or vitreous condition) Heat of fusion at melting point = 1.48X10+7 J/kmol -50 °C -58 °F (sets to glass) -58 °F (Sets to glass) |
Introduction
Chemical Identity and Physical Properties
Hexylene glycol, systematically named 2-methyl-2,4-pentanediol, is a colorless, viscous liquid with a mild sweet odor . Its molecular structure features two hydroxyl groups on adjacent carbon atoms, contributing to its hygroscopic and solvent properties. Key physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Hexylene Glycol
The compound’s low vapor pressure and high solubility in water make it suitable for formulations requiring stability and miscibility . Its dielectric constant (≈7.7) and surface tension (33.1 dynes/cm) further enhance its utility as a solvent and coupling agent .
Synthesis and Production
Hexylene glycol is synthesized via a two-step process:
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Condensation of Acetone: Acetone undergoes aldol condensation to form diacetone alcohol (DAA) .
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Hydrogenation of DAA: Catalytic hydrogenation of DAA yields hexylene glycol .
Annual production in the United States ranges between 10–50 million pounds, primarily driven by demand in coatings, cosmetics, and industrial applications .
Environmental Impact and Degradation
Atmospheric Reactivity
Hexylene glycol reacts with hydroxyl radicals (OH- ) in the atmosphere, exhibiting a half-life of 2 days . Oxidation products include diacetone alcohol, acetone, and peroxyacetyl nitrate (PAN), contributing to ozone formation under specific conditions .
Aquatic Toxicity
The compound is non-toxic to aquatic organisms (EC >100 mg/L) and exhibits low bioaccumulation potential (BCF = 3) .
Recent Advances and Research Directions
Thermodynamic Interactions
A 2024 study investigated hexylene glycol’s interactions with isomeric butanols, revealing strong hydrogen bonding in 1-butanol mixtures . Excess molar volume and viscosity deviations provided insights into molecular interactions critical for solvent optimization .
Green Chemistry Initiatives
Ongoing research focuses on biocatalytic synthesis routes to reduce energy consumption and byproduct formation .
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